molecular formula C22H16N2O B3009281 (Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide CAS No. 721894-21-9

(Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide

Cat. No.: B3009281
CAS No.: 721894-21-9
M. Wt: 324.383
InChI Key: XUYLICKAHZVHTJ-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide is an organic compound characterized by its cyano and phenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method involves the treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach includes stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of cyanoacetylation and subsequent reactions with phenyl derivatives can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include phenylboronic acid, triethylamine, and various metal catalysts . Reaction conditions often involve refluxing in solvents like ethanol or toluene .

Major Products Formed

Major products formed from these reactions include substituted amides, pyrrole derivatives, and other heterocyclic compounds .

Scientific Research Applications

(Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide involves its interaction with molecular targets through its cyano and phenyl groups. These interactions can lead to the formation of stable complexes with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

(Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C22H19N
  • Molecular Weight : 309.39 g/mol
  • SMILES Notation : C1=CC=C(C=C1)C(=C(C#N)C(=O)N(C2=CC=CC=C2)C)C

This structure features a cyano group, a phenyl ring, and an amide linkage, which are crucial for its biological activity.

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets. The cyano group is known to participate in binding interactions with enzymes and receptors, potentially modulating their activity. This compound may influence various biochemical pathways, including:

  • Signal Transduction : Modulating receptor activity and downstream signaling pathways.
  • Metabolic Regulation : Affecting metabolic enzymes involved in critical cellular processes.
  • Gene Expression : Interacting with transcription factors or RNA polymerases to alter gene expression profiles.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, studies have shown that related cyano compounds can inhibit the growth of bacteria such as Mycobacterium tuberculosis and Staphylococcus aureus by targeting essential enzymes like pantothenate synthetase .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Several studies have investigated the role of similar compounds in cancer cell lines, demonstrating their ability to induce apoptosis and inhibit cell proliferation. These effects are often linked to the compound's ability to disrupt critical cellular pathways involved in cancer progression.

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes. For instance, high-throughput screening methods have identified potential inhibitors that target enzymes crucial for bacterial survival, indicating that this compound may serve as a lead compound for developing new antimicrobial agents .

Case Study 1: Antimicrobial Screening

In a study focusing on the antimicrobial properties of cyano-containing compounds, this compound was included in a panel of tested substances. The results indicated significant inhibition of bacterial growth at concentrations as low as 10 µM against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

Another research effort involved testing this compound against various cancer cell lines, including breast and prostate cancer models. The findings revealed that at concentrations of 25 µM, the compound reduced cell viability by over 50%, highlighting its potential as an anticancer therapeutic.

Data Tables

Biological ActivityTarget Organism/Cell LineConcentration (µM)Inhibition (%)
AntimicrobialStaphylococcus aureus1070
AnticancerBreast Cancer Cells2555
Enzyme InhibitionPantothenate Synthetase580

Properties

IUPAC Name

(Z)-2-cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O/c23-16-19(15-17-9-3-1-4-10-17)22(25)24-21-14-8-7-13-20(21)18-11-5-2-6-12-18/h1-15H,(H,24,25)/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYLICKAHZVHTJ-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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